

# Application Notes and Protocols for GSK1059615 Treatment of BT474 Cells

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## Compound of Interest

Compound Name: GSK1059615

Cat. No.: B1672348

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GSK1059615** is a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] It functions as an ATP-competitive inhibitor of the class I PI3K family ( $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$  isoforms) and mTOR.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers, including breast cancer.[3][4] BT474, a human breast ductal carcinoma cell line, is characterized by the amplification of HER2 and harbors a PIK3CA mutation, leading to the constitutive activation of the PI3K/Akt pathway.[5][6] This addiction to PI3K/Akt signaling makes BT474 cells particularly sensitive to inhibitors targeting this pathway.[5] **GSK1059615** has been shown to effectively inhibit the proliferation of BT474 cells by blocking the phosphorylation of Akt, a key downstream effector of PI3K, thereby inducing cell cycle arrest and apoptosis.[1]

### Mechanism of Action

**GSK1059615** exerts its anti-cancer effects by inhibiting the kinase activity of PI3K and mTOR.[1] In the context of BT474 cells, the inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] This reduction in PIP3 levels at the cell membrane leads to decreased recruitment

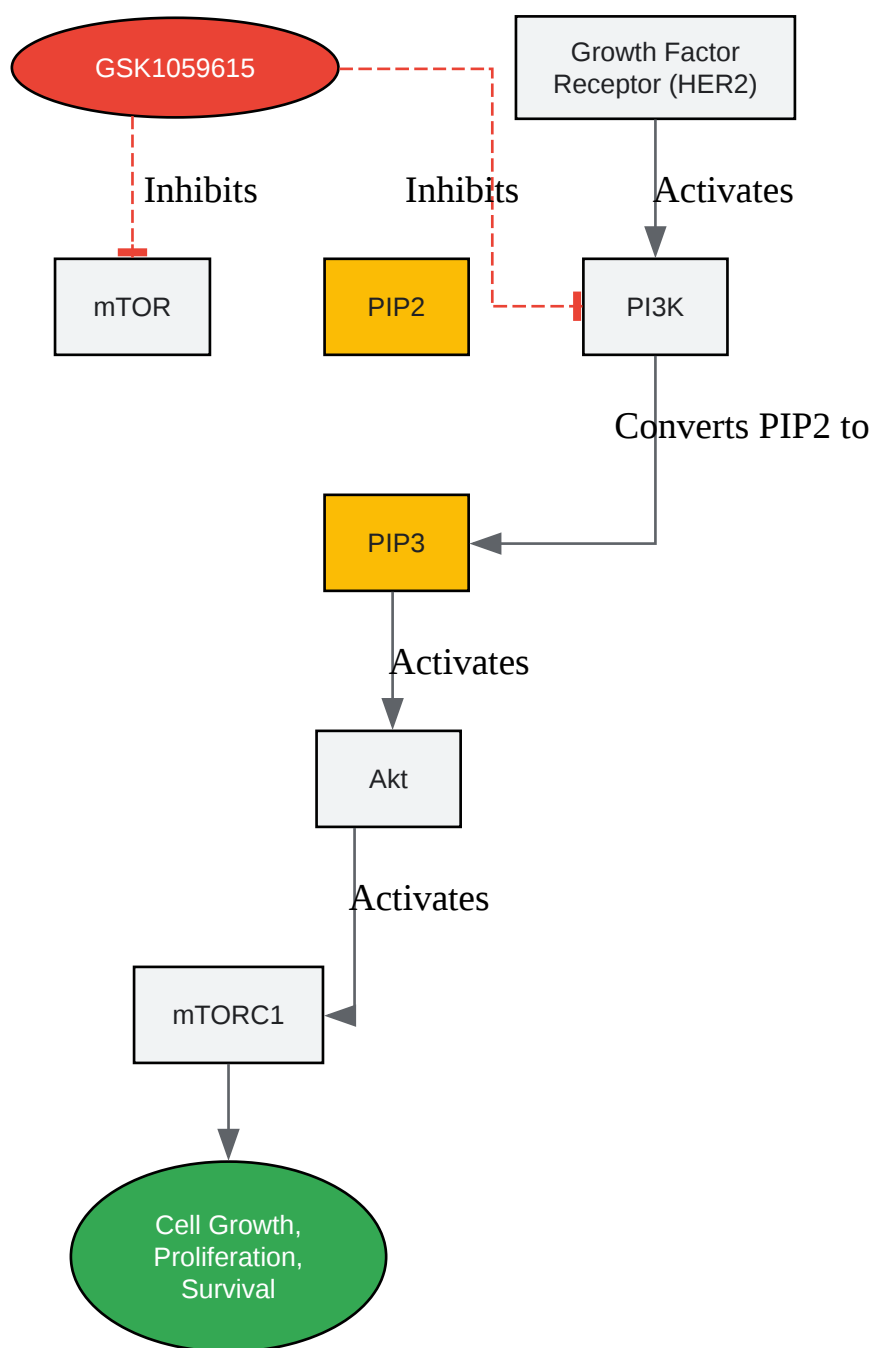
and activation of Akt.[7] By also inhibiting mTOR, **GSK1059615** provides a more complete shutdown of the pathway, mitigating potential feedback loops.[8] The ultimate outcome is the suppression of downstream signaling cascades that promote cell survival and proliferation.[9]

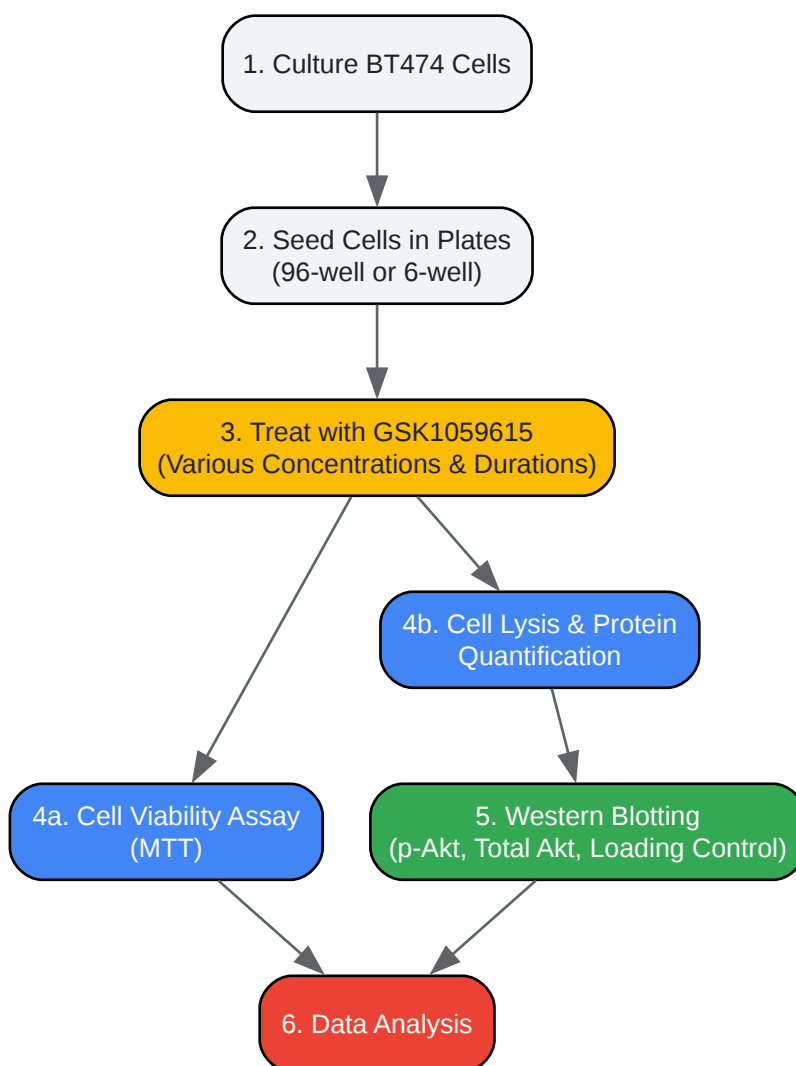
## Quantitative Data Summary

The following table summarizes the key quantitative data for the activity of **GSK1059615**.

Parameter	Cell Line	Value	Reference
IC50 (Akt Phosphorylation at S473)	BT474	40 nM	[1][10]
IC50 (PI3K $\alpha$ )	Cell-free assay	0.4 nM	[1]
IC50 (mTOR)	Cell-free assay	12 nM	[1]
In Vivo Efficacy	BT474 Xenograft	25 mg/kg (twice daily)	[1][11][12]

## Signaling Pathway Diagram





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## References

- 1. selleckchem.com [selleckchem.com]
- 2. GSK1059615 kills head and neck squamous cell carcinoma cells possibly via activating mitochondrial programmed necrosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic basis for PI3K inhibitor antitumor activity and adverse reactions in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Breast Tumor Cells with PI3K Mutation or HER2 Amplification Are Selectively Addicted to Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking New Avenues in Breast Cancer Treatment: The Synergy of Kinase Inhibitors and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Facebook [cancer.gov]
- 10. targetmol.cn [targetmol.cn]
- 11. caymanchem.com [caymanchem.com]
- 12. GSK1059615 [shop.labclinics.com]
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